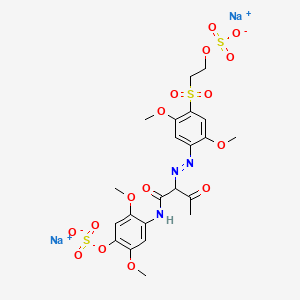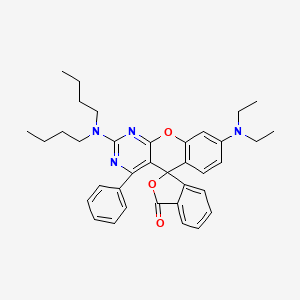
2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro(5H-(1)benzopyrano(2,3-d)pyrimidine-5,1'(3'H)-isobenzofuran)-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine . This reaction is carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-(Dibutylamino)-8-(diethylamino)-4-phenylspiro[5H-1benzopyrano[2,3-d]pyrimidine-5,1’(3’H)-isobenzofuran]-3’-one apart is its unique spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
60875-24-3 |
|---|---|
Molecular Formula |
C36H40N4O3 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2'-(dibutylamino)-8'-(diethylamino)-4'-phenylspiro[2-benzofuran-3,5'-chromeno[2,3-d]pyrimidine]-1-one |
InChI |
InChI=1S/C36H40N4O3/c1-5-9-22-40(23-10-6-2)35-37-32(25-16-12-11-13-17-25)31-33(38-35)42-30-24-26(39(7-3)8-4)20-21-29(30)36(31)28-19-15-14-18-27(28)34(41)43-36/h11-21,24H,5-10,22-23H2,1-4H3 |
InChI Key |
OKUPYKFUFQBNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=C2C(=N1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)N(CC)CC)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


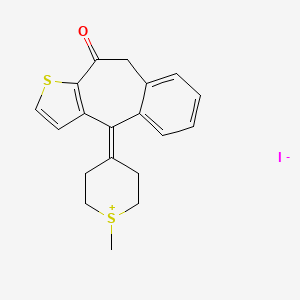

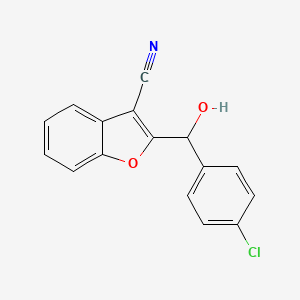
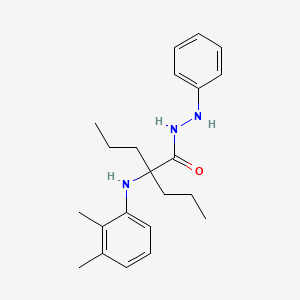
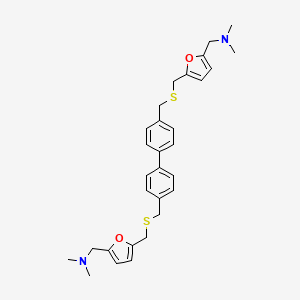
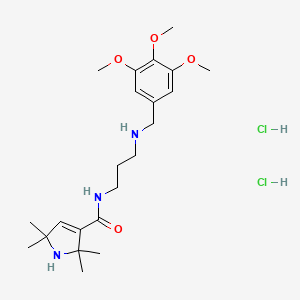
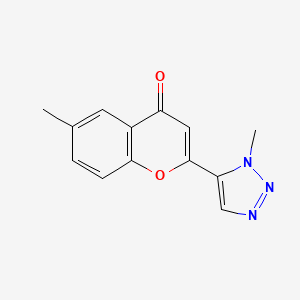
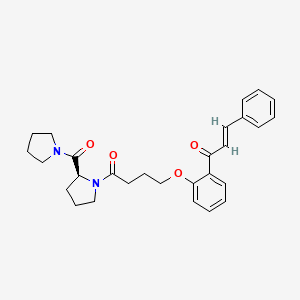

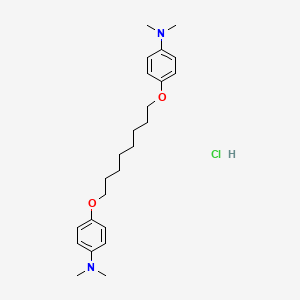

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)

